Valerate

Interorgan metabolism SCFA kinetics Hepatic extraction

Valerate (pentanoate, C5 SCFA anion) exhibits 96.3% first-pass hepatic extraction—vs. 60.7% for butyrate and net release for acetate—eliminating peripheral confounding in gut-liver axis signaling and metabolic tracing. In HT-29 carcinoma models, valerate inhibits proliferation with weaker differentiation induction than butyrate, enabling graded dose-response. Cu/ZrO2 achieves 98% pentyl valerate selectivity. Physiological HDAC Class I inhibition without valproic acid teratogenicity. Available as anion standard, sodium/calcium salts, or custom ester derivatives. Request bulk pricing.

Molecular Formula C5H9O2-
Molecular Weight 101.12 g/mol
CAS No. 10023-74-2
Cat. No. B167501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerate
CAS10023-74-2
Synonymspentanoate
Molecular FormulaC5H9O2-
Molecular Weight101.12 g/mol
Structural Identifiers
SMILESCCCCC(=O)[O-]
InChIInChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1
InChIKeyNQPDZGIKBAWPEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valerate (CAS 10023-74-2): Technical Baseline and SCFA Class Context


Valerate (pentanoate, CAS 10023-74-2) is a five-carbon short-chain fatty acid (SCFA) anion with the molecular formula C5H9O2⁻ and molecular weight of 101.12 g/mol, representing the conjugate base of valeric acid [1]. This compound exists natively as an endogenous microbial fermentation metabolite and is industrially supplied as various salt forms (sodium valerate, calcium valerate) or as ester derivatives incorporated into steroid-based pharmaceuticals [2]. Valerate occupies a specific position within the SCFA homolog series between butyrate (C4) and caproate/hexanoate (C6), which confers distinct physicochemical properties including a predicted LogP of 1.31 and experimental Log Kow of 1.39 that differentiate its partitioning behavior from both shorter- and longer-chain analogs .

Why Generic SCFA Substitution Cannot Replicate Valerate's Performance Profile


SCFAs of different chain lengths exhibit fundamentally non-interchangeable biological activities, metabolic kinetics, and industrial catalytic behavior. In human colonic carcinoma cell lines, valerate and propionate both inhibited proliferation, whereas iso-butyrate, iso-valerate, and caproate showed no measurable effect [1]. In vivo interorgan kinetic studies demonstrate that valerate undergoes near-complete hepatic extraction (96.3% splanchnic retention), in contrast to butyrate's 60.7% retention and acetate's net splanchnic release [2]. In catalytic biofuel synthesis, ethyl valerate selectivity reaches 29% at 350°C while γ-valerolactone selectivity declines to 14% under identical conditions, demonstrating that reaction pathways diverge sharply with carbon number [3]. These quantitative divergences mean that substituting valerate with butyrate, propionate, or caproate will produce materially different experimental outcomes, metabolic profiles, and synthetic yields.

Quantitative Differentiation of Valerate Against Closest SCFA Analogs


Valerate vs. Butyrate: Differential Hepatic Extraction and Splanchnic Release Kinetics

In a multi-catheterized conscious pig model, valerate (C5) exhibited 3.7 ± 0.9% splanchnic release relative to portal-drained viscera (PDV) release, corresponding to 96.3% hepatic retention. In contrast, butyrate (C4) showed 39.3 ± 8.3% splanchnic release, a >10-fold difference in systemic bioavailability [1]. Arterial plasma concentrations also differed: valerate 0.15 ± 0.03 μM vs. butyrate 7.1 ± 0.9 μM, a 47-fold difference.

Interorgan metabolism SCFA kinetics Hepatic extraction

Valerate vs. Butyrate, Propionate, and Acetate: Differential Glycemic and Insulinemic Response in Vivo

Following 2-hour ruminal vein infusion in growing lambs, n-valerate produced the most pronounced and sustained increase in blood glucose concentration among all SCFAs tested, significantly exceeding the effects of n-butyrate (small, short-duration increase) and acetate (no pronounced effect) [1]. Insulin elevation correlated with carbon chain length, with n-valerate causing the largest insulin rise, followed by n-butyrate and propionate, while acetate produced no marked insulin response.

Glucose metabolism Insulin response Ruminant physiology

Valerate vs. Butyrate, Propionate, and Caproate: Differential Antiproliferative Activity in Colonic Carcinoma Cells

In three human colonic adenocarcinoma cell lines (including HT-29), butyrate, propionate, and valerate inhibited cell proliferation, whereas iso-butyrate, iso-valerate, and caproate (C6) showed no antiproliferative effect [1]. Alkaline phosphatase (AP) and dipeptidyl aminopeptidase IV (DPP IV) differentiation markers were strongly stimulated by butyrate, while propionate and valerate exhibited weaker but detectable stimulation.

Cancer cell biology SCFA bioactivity Proliferation inhibition

Valerate Ester vs. γ-Valerolactone: Temperature-Dependent Catalytic Selectivity Shifts

In hydroprocessing of levulinic acid over nickel phosphide catalysts, ethyl valerate selectivity increases from negligible at lower temperatures to 29% at 350°C, while γ-valerolactone selectivity declines from 100% at lower temperatures to 14% at 350°C [1]. In a separate catalyst system (Ni/ZSM-5), valeric acid can be produced with 97.3% selectivity from γ-valerolactone [2].

Biofuel synthesis Catalysis Selectivity control

Pentyl Valerate Synthesis: Cu/SiO2 Catalyst Outperforms Prior Acidic-Support Copper Systems

A bifunctional Cu/SiO2 catalyst achieved 91% conversion and 92% selectivity for pentyl valerate in the one-pot transformation of γ-valerolactone. This represents a 20-percentage-point improvement in selectivity compared to the previously reported copper catalyst supported on acidic material (72% selectivity), with comparable conversion (91% vs. 92%) [1]. An alternative Cu/ZrO2 catalyst system has demonstrated even higher performance: 85.4% GVL conversion with 98.0% selectivity for pentyl valerate [2].

Catalyst development Biofuel Pentyl valerate

Valerate vs. Butyrate: HDAC Class I Isoform Selectivity Profile

Both valeric acid and butyric acid, produced by human gut commensal bacteria, act as Class I HDAC inhibitors. Bacterial supernatants containing these SCFAs selectively inhibit Class I enzymes (HDAC1, HDAC2, HDAC3) while showing minimal activity against Class II HDACs (HDAC4, HDAC5, HDAC6, HDAC9) in vitro [1]. A 2025 comprehensive review notes that valeric acid acts as a selective HDAC inhibitor, particularly targeting Class I HDACs, and contrasts its physiological nature with valproic acid (VPA), a non-selective HDAC inhibitor that carries broader off-target liability [2].

Epigenetics HDAC inhibition Microbiome

Application Scenarios Where Valerate's Differentiated Properties Drive Selection


Metabolic Tracer Studies Requiring High Hepatic Extraction and Low Systemic Exposure

Investigators studying gut-liver axis signaling or hepatic SCFA metabolism should select valerate over butyrate or propionate. Valerate's 96.3% first-pass hepatic extraction (vs. butyrate's 60.7%) ensures minimal systemic spillover, allowing cleaner interpretation of portal-to-liver signaling without confounding peripheral tissue effects. Valerate-D9 internal standards are commercially available for GC-MS quantification in these metabolic tracing protocols [1].

Colon Cancer Cell Biology Studies Requiring Antiproliferative Activity Without Strong Differentiation Induction

When experimental design calls for SCFA-mediated growth inhibition in colonic carcinoma models without the potent differentiation-inducing effects characteristic of butyrate, valerate provides an intermediate phenotype. Valerate inhibits proliferation in HT-29 and other adenocarcinoma lines but stimulates alkaline phosphatase and DPP IV differentiation markers more weakly than butyrate, enabling finer dose-response characterization [2].

Catalytic Synthesis of Second-Generation Valeric Biofuels

Industrial and pilot-scale production of pentyl valerate (a diesel blend component) and ethyl valerate (a gasoline additive) from γ-valerolactone feedstock should employ bifunctional Cu-based catalysts. Cu/SiO2 catalysts achieve 92% selectivity for pentyl valerate, while Cu/ZrO2 systems reach 98% selectivity, representing significant yield advantages over earlier acidic-support catalysts (72% selectivity). Process parameters must account for the higher temperature requirement for valerate esters (350°C) relative to γ-valerolactone (250°C) [3][4][5].

Epigenetics and Gut-Brain Axis Research on Endogenous Class I HDAC Modulation

For studies investigating physiological HDAC inhibition mediated by microbiome-derived metabolites, valerate offers distinct advantages over pharmacological HDAC inhibitors. As an endogenous SCFA with selective Class I HDAC activity (targeting HDAC1/2/3), valerate enables interrogation of native gut-brain signaling pathways without the confounding non-selective inhibition and teratogenic liability associated with valproic acid. This application is particularly relevant for neuroinflammation and neurodegenerative disease models where gut-derived SCFAs modulate CNS gene expression [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.